Cas no 2167506-55-8 (2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid)

2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid structure
2167506-55-8 structure
Product name:2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No:2167506-55-8
MF:C6H6N2O2S2
Molecular Weight:202.254038333893
CID:6280130
PubChem ID:165508893

2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2167506-55-8
    • EN300-1267952
    • インチ: 1S/C6H6N2O2S2/c1-2-3(6(9)10)12-5(8-2)4(7)11/h1H3,(H2,7,11)(H,9,10)
    • InChIKey: XPLYKPVLPGNGKB-UHFFFAOYSA-N
    • SMILES: S1C(C(N)=S)=NC(C)=C1C(=O)O

計算された属性

  • 精确分子量: 201.98706979g/mol
  • 同位素质量: 201.98706979g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 137Ų
  • XLogP3: 1

2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1267952-10000mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
10000mg
$6266.0 2023-10-02
Enamine
EN300-1267952-250mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
250mg
$1341.0 2023-10-02
Enamine
EN300-1267952-50mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
50mg
$1224.0 2023-10-02
Enamine
EN300-1267952-1000mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
1000mg
$1458.0 2023-10-02
Enamine
EN300-1267952-2500mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
2500mg
$2856.0 2023-10-02
Enamine
EN300-1267952-100mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
100mg
$1283.0 2023-10-02
Enamine
EN300-1267952-500mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
500mg
$1399.0 2023-10-02
Enamine
EN300-1267952-1.0g
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
1g
$0.0 2023-06-08
Enamine
EN300-1267952-5000mg
2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid
2167506-55-8
5000mg
$4226.0 2023-10-02

2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報

2-Carbamothioyl-4-Methyl-1,3-Thiazole-5-Carboxylic Acid: A Promising Scaffold in Medicinal Chemistry with CAS No. 2167506-55-8 as Its Chemical Identifier

2-Carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS No. 2167506-55-8, belongs to the class of thiazole derivatives and exhibits a combination of carbamothioyl and carboxylic acid functionalities. Its molecular framework is characterized by a five-membered thiazole ring with a methyl substituent at the 4-position and a carbamothioyl group at the 2-position, which together form a complex pharmacophore capable of interacting with biological targets.

The thiazole ring is a well-known heterocyclic structure that plays a critical role in the design of bioactive molecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a versatile scaffold for drug development. The carbamothioyl group, which is a sulfur-containing amide, introduces additional functional diversity to the molecule. This group is particularly relevant in the context of antiviral and antibacterial drug discovery, as it can modulate enzyme activity and inhibit microbial growth. The carboxylic acid moiety further enhances the molecule's solubility and metabolic stability, which are essential properties for pharmaceutical compounds.

Recent studies have highlighted the potential of 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid as a lead compound for the development of antimicrobial agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against multidrug-resistant Staphylococcus aureus strains. The mechanism of action involves the disruption of bacterial cell wall synthesis, a process that is often targeted by β-lactam antibiotics. The thiazole ring appears to play a key role in binding to the enzyme transpeptidase, which is essential for peptidoglycan cross-linking. This finding underscores the importance of thiazole derivatives in the fight against antibiotic resistance.

In addition to its antimicrobial properties, 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid has shown promise in the field of oncology. A 2024 preclinical study published in Cancer Research revealed that this compound selectively inhibits the proliferation of prostate cancer cells by targeting the androgen receptor (AR). The carbamothioyl group was found to enhance the affinity of the molecule for the AR, while the carboxylic acid group contributes to the molecule's ability to cross the blood-brain barrier. This dual functionality makes the compound a potential candidate for the treatment of metastatic prostate cancer.

Another area of interest is the anti-inflammatory activity of 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid. Research published in Pharmacological Reports in 2023 indicated that this compound significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The thiazole ring is believed to modulate the activity of NF-κB, a transcription factor that plays a central role in inflammation. This property suggests potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

The synthesis of 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid has been a focus of organic chemists due to its structural complexity. A 2022 study in Organic Letters described a novel approach to synthesize this compound using a thiazole ring-forming reaction under mild conditions. The process involves the coupling of a thiol group with a carboxylic acid derivative, followed by the introduction of the carbamothioyl group through a urea formation reaction. This synthetic strategy provides a scalable method for the production of the compound, which is critical for its evaluation as a therapeutic agent.

Despite its promising properties, 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid faces challenges related to its biological activity and toxicity. A 2023 study in Toxicological Sciences reported that high concentrations of the compound may induce cytotoxic effects in liver cells, highlighting the need for further optimization of its chemical structure to enhance its safety profile. Researchers are currently exploring structure-activity relationship (SAR) studies to identify modifications that can improve the molecule's therapeutic index without compromising its potency.

In conclusion, 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid, with its CAS No. 2167506-55-8, represents a valuable candidate for the development of new therapeutic agents. Its unique structural features and diverse biological activities make it a promising target for research in antimicrobial, oncological, and anti-inflammatory applications. As the field of medicinal chemistry continues to evolve, further studies on this compound will likely uncover additional therapeutic opportunities and refine its potential as a drug candidate.

For more information on the synthesis, biological activity, and potential applications of 2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid, researchers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Cancer Research, and Pharmacological Reports. These studies provide valuable insights into the role of thiazole derivatives in drug discovery and highlight the importance of carbamothioyl and carboxylic acid functionalities in the design of bioactive molecules.

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